molecular formula C14H18N2O3 B171391 Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate CAS No. 149648-71-5

Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate

Cat. No. B171391
M. Wt: 262.3 g/mol
InChI Key: UOGGRRXSCOBDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate (EBPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. Specifically, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response and the protection of neurons from oxidative damage.

Biochemical And Physiological Effects

Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the improvement of cognitive function. Additionally, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate in lab experiments is its high purity and efficiency of synthesis. Additionally, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been found to be relatively stable and can be stored for extended periods without degradation. However, one limitation of using Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, more studies are needed to determine the safety and efficacy of Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate in humans and to develop potential drug candidates based on its structure and properties.
Conclusion
In conclusion, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate is a promising chemical compound with potential applications in various scientific research fields. Its efficient synthesis method, high purity, and various biochemical and physiological effects make it an attractive candidate for further study. With continued research, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate may prove to be a valuable tool in the development of new drugs and therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis of Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate involves the reaction of benzylamine with ethyl 2-oxo-4-phenylbutyrate in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to be efficient and yields high purity Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate.

Scientific Research Applications

Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been used in various scientific research applications, including as a potential drug candidate for the treatment of cancer and neurological disorders. Studies have shown that Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

149648-71-5

Product Name

Ethyl 4-benzyl-3-oxopiperazine-2-carboxylate

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

ethyl 4-benzyl-3-oxopiperazine-2-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)12-13(17)16(9-8-15-12)10-11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3

InChI Key

UOGGRRXSCOBDRB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=O)N(CCN1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1C(=O)N(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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